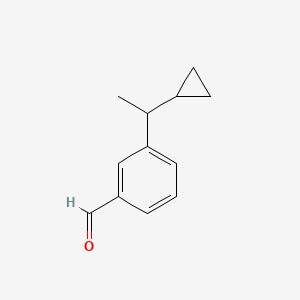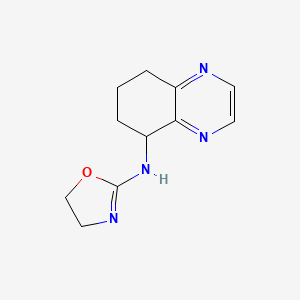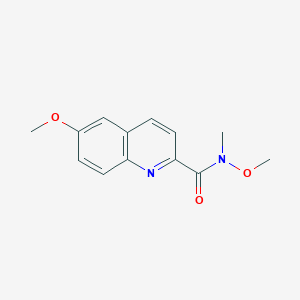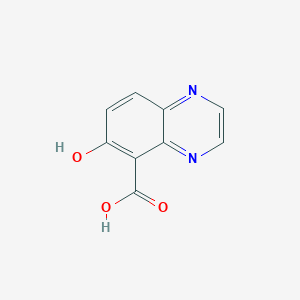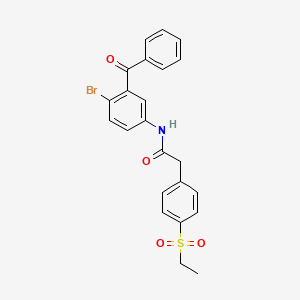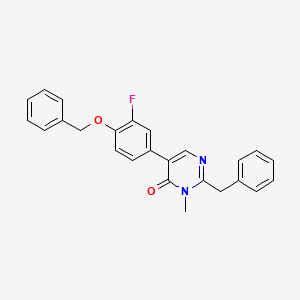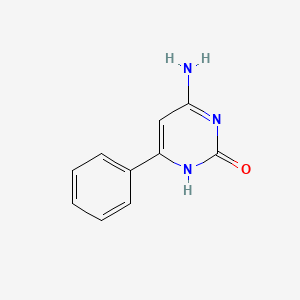
6-Phenylcytosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenylcytosin is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of cytosine, a nucleobase found in DNA and RNA, with a phenyl group attached to its structure. This modification imparts distinct properties to the compound, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylcytosin typically involves the introduction of a phenyl group to the cytosine molecule. One common method is the nucleophilic aromatic substitution reaction, where cytosine is reacted with a phenyl halide in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to obtain high-purity this compound.
化学反应分析
Types of Reactions
6-Phenylcytosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phenylcytosine derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenylcytosine analogs.
Substitution: The phenyl group in this compound can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
科学研究应用
6-Phenylcytosin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modifying nucleic acids and its effects on genetic expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of genetic disorders and cancers.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-Phenylcytosin involves its interaction with nucleic acids and proteins. The phenyl group attached to the cytosine base can influence the compound’s binding affinity to DNA and RNA, potentially altering genetic expression and protein synthesis. The molecular targets and pathways involved in these processes are subjects of ongoing research, with studies focusing on the compound’s effects on cellular signaling and gene regulation.
相似化合物的比较
Similar Compounds
Phenylalanine: An amino acid with a phenyl group, used in protein synthesis.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a phenyl group.
Phenylhydrazine: A reagent used in organic synthesis with a phenyl group.
Uniqueness of 6-Phenylcytosin
This compound is unique due to its specific modification of the cytosine base, which imparts distinct properties not found in other phenyl-containing compounds. Its ability to interact with nucleic acids and influence genetic expression sets it apart from other similar compounds, making it a valuable tool in scientific research.
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
4-amino-6-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChI 键 |
ZBBJKFYIIRHYGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


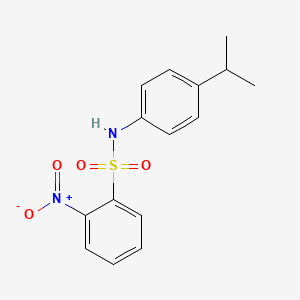
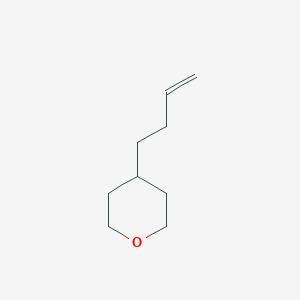
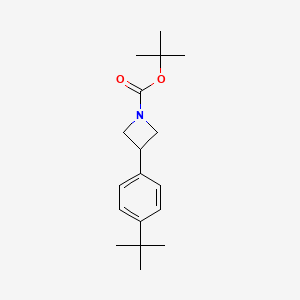
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)


